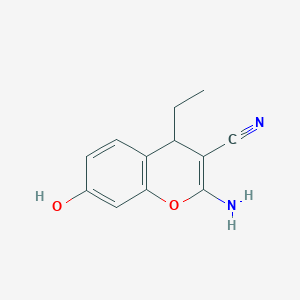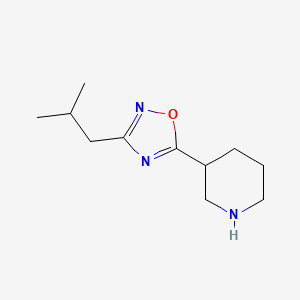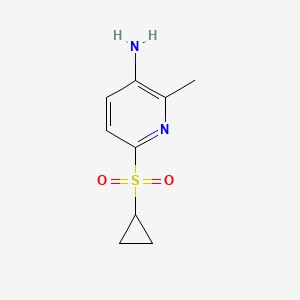
4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a trimethylsilyl group, and a carboxamide functional group. The presence of these groups imparts distinct chemical properties and reactivity to the molecule, making it a valuable subject of study for various scientific applications.
準備方法
The synthesis of 4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group, yielding the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces hydroxyl derivatives.
科学的研究の応用
4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of protein phosphotyrosine phosphatase 1B (PTP1B), a negative regulator of leptin signaling . This inhibition enhances leptin signal transduction, which can have therapeutic implications for metabolic disorders.
The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to conformational changes that inhibit enzyme activity. This interaction is facilitated by the presence of the oxo and trimethylsilyl groups, which enhance binding affinity and specificity.
類似化合物との比較
4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide can be compared to other similar compounds, such as:
4-Oxo-1,4-dihydroquinoline-3-carboxamide: This compound lacks the trimethylsilyl group, which affects its reactivity and biological activity.
4-Oxo-1,4-dihydrocinnoline derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Imidazole-containing compounds: While structurally different, these compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
389795-73-7 |
|---|---|
分子式 |
C9H14N2O2Si |
分子量 |
210.30 g/mol |
IUPAC名 |
4-oxo-1-trimethylsilylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H14N2O2Si/c1-14(2,3)11-5-4-8(12)7(6-11)9(10)13/h4-6H,1-3H3,(H2,10,13) |
InChIキー |
XNVXAHXBDUEETR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N1C=CC(=O)C(=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)


![7-Bromo-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11889807.png)



![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)


